3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-D-Galacto-Non-2-Ulosonic Acid
Overview
Description
3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-D-Galacto-Non-2-Ulosonic Acid is a complex organic compound that belongs to the family of sialic acids. These acids are a group of nine-carbon sugars that play crucial roles in biological processes, particularly in cellular communication and pathogen recognition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-D-Galacto-Non-2-Ulosonic Acid typically involves the modification of neuraminic acid. One common method includes the hydroxylation of neuraminic acid followed by acetylation to introduce the hydroxyacetyl group. The reaction conditions often require acidic or basic catalysts to facilitate the hydroxylation and acetylation steps .
Industrial Production Methods
Industrial production of this compound is generally carried out through biotechnological methods involving microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to produce high yields of the compound. The fermentation process is optimized for temperature, pH, and nutrient availability to maximize production .
Chemical Reactions Analysis
Types of Reactions
3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-D-Galacto-Non-2-Ulosonic Acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often employ reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyacetyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups .
Scientific Research Applications
3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-D-Galacto-Non-2-Ulosonic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Plays a role in cell signaling and recognition processes.
Medicine: Investigated for its potential in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through interactions with cell surface receptors. It binds to specific sialic acid-binding proteins, triggering a cascade of intracellular signaling pathways. These interactions are crucial for processes such as immune response, cell adhesion, and pathogen recognition .
Comparison with Similar Compounds
Similar Compounds
N-Acetylneuraminic Acid: Another sialic acid with an acetyl group instead of a hydroxyacetyl group.
N-Glycolylneuraminic Acid: Similar in structure but differs in the presence of a glycolyl group.
Uniqueness
3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-D-Galacto-Non-2-Ulosonic Acid is unique due to its specific hydroxyacetyl group, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in research focused on cellular interactions and pathogen recognition .
Properties
IUPAC Name |
(4S,5R,6R,7S,8R)-4,6,7,8,9-pentahydroxy-5-[(2-hydroxyacetyl)amino]-2-oxononanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO10/c13-2-6(17)9(19)10(20)8(12-7(18)3-14)4(15)1-5(16)11(21)22/h4,6,8-10,13-15,17,19-20H,1-3H2,(H,12,18)(H,21,22)/t4-,6+,8+,9+,10+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHQNCLNRUAGOO-KQCZLNONSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(CO)O)O)O)NC(=O)CO)O)C(=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)NC(=O)CO)O)C(=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301044769 | |
Record name | Glycolylneuraminic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301044769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1113-83-3 | |
Record name | Glycolylneuraminic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1113-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycolylneuraminic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301044769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Glycolylneuraminic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NB446XTC7L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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